B1192067 ABT-767

ABT-767

Numéro de catalogue: B1192067
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ABT-767 is an orally available inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, this compound selectively binds to PARP 1 and 2, thereby preventing repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of DNA strand breaks and promotes genomic instability eventually leading to apoptosis. This compound may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.

Applications De Recherche Scientifique

Phase 1 Studies

A pivotal phase 1 study assessed the safety, tolerability, and pharmacokinetics of ABT-767 in patients with advanced solid tumors, particularly those with BRCA1/2 mutations. The study involved 93 patients, predominantly with ovarian cancer. Key findings from the study include:

  • Dosage and Administration : Patients received this compound orally, with doses escalating from 20 mg once daily to 500 mg twice daily. The recommended phase 2 dose (RP2D) was established at 400 mg twice daily .
  • Efficacy : The objective response rate was reported at 21% across all evaluable patients and 30% specifically in those with ovarian cancer. Notably, patients with homologous recombination deficiency (HRD) showed a median progression-free survival of 6.7 months compared to 1.8 months for HRD-negative patients .
  • Safety Profile : Common adverse events included nausea, fatigue, decreased appetite, and anemia. Anemia was observed to increase in a dose-dependent manner .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrated dose-proportional behavior up to the maximum tested dose of 500 mg twice daily. The drug exhibited a half-life of approximately 2 hours, and food intake did not significantly affect its bioavailability . This characteristic is crucial for developing dosing regimens that optimize therapeutic outcomes while minimizing side effects.

Efficacy in Specific Tumor Types

Several case studies have illustrated the effectiveness of this compound in specific tumor types:

  • Ovarian Cancer : In a cohort of patients with high-grade serous ovarian cancer (HGSC), those with BRCA mutations exhibited a higher response rate to this compound treatment compared to non-mutated counterparts. This underscores the importance of genetic profiling in tailoring cancer therapies .
  • Combination Therapies : Research is ongoing into the use of this compound in combination with other chemotherapeutic agents to enhance overall treatment efficacy. Preliminary results suggest that combining this compound with platinum-based therapies may yield synergistic effects, particularly in BRCA-mutated tumors .

Summary Table of Clinical Findings

Study AspectFindings
Patient Cohort 93 patients (80 with ovarian cancer)
Recommended Phase 2 Dose 400 mg twice daily
Objective Response Rate 21% overall; 30% in ovarian cancer
Median Progression-Free Survival 6.7 months (HRD positive) vs. 1.8 months (HRD negative)
Common Adverse Events Nausea, fatigue, decreased appetite, anemia

Propriétés

Nom IUPAC

NONE

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

ABT767;  ABT 767;  ABT-767

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.